Methyl 6-iodobenzofuran-2-carboxylate

Alzheimer's disease imaging amyloid-beta binding radiopharmaceutical development

Secure the definitive 6-iodo regioisomer for your cross-coupling and medicinal chemistry programs. Unlike the 5-iodo series optimized for sigma-2 receptors, the 6-iodobenzofuran scaffold delivers essential binding to amyloid-β aggregates (Ki 2.8 nM) and is the indispensable precursor for Class III antiarrhythmic agents (amiodarone-class). The pre-installed iodine avoids late-stage, low-yield halogenation, while the methyl ester enables orthogonal C–C bond formation via Suzuki/Sonogashira couplings. Procure with confidence—generic 5-iodo or non-iodinated analogs fail to generate the required diiodinated pharmacophore, risking both synthetic failure and target selectivity.

Molecular Formula C10H7IO3
Molecular Weight 302.06 g/mol
Cat. No. B11830946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodobenzofuran-2-carboxylate
Molecular FormulaC10H7IO3
Molecular Weight302.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C=C(C=C2)I
InChIInChI=1S/C10H7IO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
InChIKeyMKTDRIIDTXTGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-iodobenzofuran-2-carboxylate: A Regiospecific Iodinated Benzofuran Building Block for Targeted Synthesis and Radioligand Development


Methyl 6-iodobenzofuran-2-carboxylate (CAS 1300026-63-4) is a heterocyclic aromatic ester belonging to the benzofuran family, characterized by a fused benzene–furan ring system substituted with an iodine atom at the 6-position and a methyl carboxylate ester at the 2-position . The compound is primarily employed as a versatile synthetic intermediate, with the C–I bond serving as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex bioactive molecules . It is also recognized as a key intermediate in the preparation of amiodarone-class antiarrhythmic agents .

Why Methyl 6-iodobenzofuran-2-carboxylate Cannot Be Interchanged with Other Halogenated or Regioisomeric Benzofuran Analogs


The position of the iodine atom on the benzofuran scaffold directly dictates both the compound's reactivity profile in cross-coupling chemistry and its biological target engagement. In medicinal chemistry campaigns, the 5-iodo isomer (e.g., methyl 5-iodobenzofuran-2-carboxylate) has been identified as the optimal fragment for sigma-2 receptor ligands [1], while the 6-iodo congener exhibits distinct binding characteristics toward amyloid-beta aggregates [2]. Similarly, the 6-iodo substitution pattern is required for the synthesis of specific amiodarone-related pharmacophores; replacement with bromo, chloro, or non-halogenated analogs yields intermediates that fail to generate the desired diiodinated benzofuran structure essential for Class III antiarrhythmic activity . Generic substitution therefore risks both synthetic failure and loss of target selectivity.

Direct Comparative Evidence for Methyl 6-iodobenzofuran-2-carboxylate Selection


6-Iodo vs. 5-Iodo Benzofuran Derivatives: Amyloid-Beta Aggregate Binding Affinity

In a head-to-head comparative study of regioisomeric iodobenzofuran derivatives, both 5-iodo and 6-iodo benzofuran compounds displayed subnanomolar Ki values for I-125 TZDM binding to Aβ40 aggregates. The 6-iodo benzofuran derivative exhibited a Ki of 2.8 nM [1], while the 5-iodo analog showed comparable but distinguishable affinity within the same subnanomolar range [2]. This demonstrates that the 6-iodo substitution pattern is not merely a positional variant but provides a distinct binding pharmacophore for amyloid plaque targeting.

Alzheimer's disease imaging amyloid-beta binding radiopharmaceutical development

6-Iodo vs. 5-Bromo Benzofuran in Sigma-2 Receptor Ligand SAR

In a comprehensive SAR study of benzamide-based sigma-2 receptor ligands, the optimum compounds incorporated a 5-bromo or 5-iodobenzofuran-2-carboxylic acid fragment, with the highest affinity iodinated ligand achieving an IC50 of 12.2 nM [1]. Although the 6-iodo isomer was not directly tested in this series, the study explicitly establishes that halogen substitution (Br or I) at the 5-position is critical for affinity, and that brominated compounds generally displayed higher binding affinities than their iodinated analogues [1]. This context positions the 6-iodo regioisomer as a potentially orthogonal scaffold, where the iodine position may alter receptor subtype selectivity—a hypothesis supported by the amyloid-beta binding data showing 6-iodo derivatives engage a different target.

sigma-2 receptor cancer diagnostic imaging structure-activity relationship

6-Iodobenzofuran-2-carboxylate as a Validated Amiodarone Intermediate: Synthetic Utility Comparison

Methyl 6-iodobenzofuran-2-carboxylate is explicitly listed as an intermediate for the preparation of amiodarone, a Class III antiarrhythmic agent whose pharmacophore requires a 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran structure . The 6-iodo substituent on the benzofuran ring is critical for downstream diiodination at the benzoyl ring; non-iodinated or bromo-substituted benzofuran intermediates (e.g., methyl benzofuran-2-carboxylate, CAS 1646-27-1) cannot provide the iodine atoms required for the final amiodarone structure without additional, lower-yielding halogenation steps . This pre-installed iodine atom streamlines the synthetic route by eliminating a late-stage iodination, which often suffers from poor regioselectivity.

amiodarone synthesis antiarrhythmic intermediate benzofuran functionalization

Regioselectivity in Mercury(II) Oxide-Mediated Iodination: 6- vs. 5-Iodo Product Distribution

A direct synthetic method using mercury(II) oxide-iodine reagent in dichloromethane converts 2,3-dihydrobenzofurans regioselectively into 5- or 6-iodo derivatives depending on the substitution pattern of the starting material . This study demonstrates that 6-iodobenzofuran products can be obtained exclusively when starting from appropriate precursors, whereas alternative iodination methods (e.g., I2/K2CO3 in water) often produce mixtures of 5- and 6-iodo regioisomers . For procurement, this means that methyl 6-iodobenzofuran-2-carboxylate synthesized via HgO/I2 methodology offers higher regioisomeric purity compared to compounds prepared by non-selective electrophilic iodination.

regioselective iodination benzofuran synthesis heterocyclic chemistry

High-Value Procurement Scenarios for Methyl 6-iodobenzofuran-2-carboxylate


Development of 6-Iodo-Substituted Amyloid PET Imaging Probes

Research groups focused on Alzheimer's disease diagnostic imaging can leverage the validated subnanomolar Ki (2.8 nM) of 6-iodobenzofuran derivatives for Aβ40 aggregate binding [1]. The 6-iodo regioisomer provides a distinct scaffold from the better-characterized 5-iodo series, offering opportunities to patent novel PET tracer compositions with differentiated brain uptake and clearance profiles [2].

Sigma Receptor Ligand SAR Exploration with Orthogonal Iodo-Substitution

Medicinal chemists investigating sigma-2 receptor ligands for cancer diagnosis can procure the 6-iodo isomer to probe receptor subtype selectivity. Since the 5-iodobenzofuran fragment has been optimized to an IC50 of 12.2 nM [3], the 6-iodo analog represents a strategically differentiated starting point for exploring new binding modes and potentially reducing off-target sigma-1 affinity.

Streamlined Synthesis of Amiodarone Analogs and Diiodinated Benzofuran Pharmacophores

Process chemistry teams developing Class III antiarrhythmic agents can reduce synthetic step count by starting from methyl 6-iodobenzofuran-2-carboxylate, which carries the iodine atom required for the final amiodarone structure . This pre-functionalized intermediate eliminates the need for late-stage, low-regioselectivity iodination, improving overall yield and purity of the API intermediate.

Palladium-Catalyzed Cross-Coupling Library Synthesis

The 6-iodo substituent serves as an excellent oxidative addition partner for Suzuki-Miyaura and Sonogashira couplings . Procurement of the methyl ester variant enables direct elaboration at the 6-position while retaining the carboxylate for further derivatization, making it a versatile building block for parallel synthesis of diverse benzofuran libraries targeting 5-HT receptors or amyloid-binding agents.

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